Bis(4-trifluoromethylphenyl)chlorophosphine

概要

説明

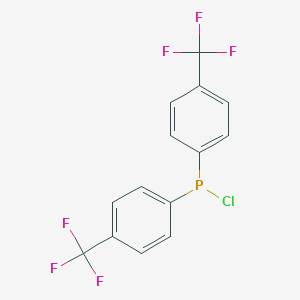

Bis(4-trifluoromethylphenyl)chlorophosphine, also known as Chlorobis(4-trifluoromethylphenyl)phosphine, is an organophosphorus compound with the chemical formula C14H8ClF6P. It is a colorless crystalline substance that is soluble in organic solvents such as ether and dimethylformamide. This compound is commonly used as a reagent and catalyst in organic synthesis .

準備方法

Bis(4-trifluoromethylphenyl)chlorophosphine can be synthesized through the reaction of 4-trifluoromethylphenol with phosphorus trichloride. The reaction typically occurs under an inert atmosphere to prevent unwanted side reactions. The resulting product can be purified through crystallization or column chromatography .

化学反応の分析

Reduction to Phosphines

Bis(4-trifluoromethylphenyl)chlorophosphine serves as a precursor for synthesizing tertiary phosphines through reduction or ligand-exchange reactions. For example:

-

Reaction with Grignard Reagents :

Treatment with organomagnesium reagents replaces the chlorine atom, yielding substituted phosphines. In one protocol, the compound reacted with aryl Grignard reagents to produce tris(4-(trifluoromethyl)phenyl)phosphine, albeit in moderate yields (35%) .

| Reaction | Conditions | Yield | Key Observations |

|---|---|---|---|

| PCl(Ar)₂ + ArMgX → P(Ar)₃ | Diethyl ether, 0°C → RT, 2.5h | 35% | Requires strict anhydrous conditions; competing oxide formation observed |

-

Reduction with Aluminum Hydrides :

DIBAL-H ([AlH₃(NEt₃)]) in hexane reduces phosphine oxides to phosphines at room temperature, achieving 88% yield .

Phosphine Oxide Reduction

A novel method using acetyl chloride (2 equivalents) in tetrahydrofuran (THF) at 25°C for 12 hours reduces phosphine oxides to chlorophosphines with high efficiency :

Advantages :

Hydrolysis Sensitivity

The compound reacts vigorously with water, necessitating moisture-free handling :

Comparative Reaction Data

The table below summarizes key reactions and their outcomes:

Challenges and Limitations

科学的研究の応用

Synthesis of Ligands for Catalysis

Bis(4-trifluoromethylphenyl)chlorophosphine is utilized as a precursor for synthesizing various phosphine ligands that are crucial in catalysis. These ligands are particularly important in:

- Asymmetric Hydrogenation : It serves as a chiral phosphine ligand in rhodium-catalyzed asymmetric hydrogenation reactions, enabling the production of enantiomerically pure compounds .

- Palladium-Catalyzed Reactions : The compound is employed as a ligand in palladium-catalyzed stereoselective allylation and other coupling reactions such as Suzuki and Heck reactions .

Material Science

The compound's unique properties make it suitable for applications in material science:

- Organic Light Emitting Diodes (OLEDs) : It acts as a reactant in the synthesis of green phosphorescent OLEDs based on novel iridium complexes, contributing to advancements in display technologies .

Case Study 1: Asymmetric Hydrogenation

In a study focusing on the synthesis of chiral phosphine-aminophosphine ligands, this compound was used to facilitate the rhodium-catalyzed asymmetric hydrogenation of prochiral ketones. The resulting products exhibited high enantioselectivity, demonstrating the effectiveness of this compound as a ligand in catalytic processes.

Case Study 2: OLED Development

Research conducted on the development of green phosphorescent OLEDs highlighted the role of this compound in synthesizing iridium complexes. The resulting OLEDs showed enhanced efficiency and stability, paving the way for their application in commercial display technologies.

作用機序

The mechanism of action of Bis(4-trifluoromethylphenyl)chlorophosphine involves its ability to act as a ligand and form complexes with various metal ions. These complexes can then participate in catalytic cycles, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific application and reaction conditions .

類似化合物との比較

Bis(4-trifluoromethylphenyl)chlorophosphine can be compared with other similar organophosphorus compounds, such as:

- Chlorobis(4-methoxyphenyl)phosphine

- Chlorobis(4-fluorophenyl)phosphine

- Chlorobis(4-methylphenyl)phosphine

These compounds share similar structural features but differ in their substituents, which can influence their reactivity and applications. This compound is unique due to the presence of trifluoromethyl groups, which can enhance its stability and reactivity in certain reactions .

生物活性

Bis(4-trifluoromethylphenyl)chlorophosphine is a phosphine compound characterized by its unique trifluoromethyl substitutions, which significantly influence its biological activity. This article explores the compound's synthesis, biological properties, and potential applications in medicinal chemistry, particularly focusing on its antimicrobial activity.

Synthesis

The synthesis of this compound typically involves the reaction of chlorophosphines with 4-trifluoromethylphenyl compounds. The following general synthetic route has been reported:

-

Reagents :

- 4-trifluoromethylphenyl chloride

- Phosphorus trichloride or other phosphorus chlorides

-

Procedure :

- The reaction is conducted under an inert atmosphere to prevent moisture interference.

- The mixture is stirred at elevated temperatures to facilitate the formation of the desired product.

- Purification is achieved through recrystallization or chromatography.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound against various bacterial strains, particularly multidrug-resistant organisms.

- Minimum Inhibitory Concentration (MIC) : The compound exhibited MIC values as low as 0.031–0.062 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Staphylococcus aureus (VRSA) strains, indicating strong antibacterial activity compared to standard antibiotics like methicillin and vancomycin .

- Biofilm Disruption : this compound demonstrated significant efficacy in disrupting pre-formed biofilms of S. aureus, outperforming conventional treatments . This property is crucial as biofilms contribute to persistent infections and increased resistance.

The exact mechanism by which this compound exerts its antibacterial effects remains under investigation. However, it is hypothesized that the trifluoromethyl groups enhance lipophilicity, allowing better membrane penetration and disruption of bacterial cell integrity.

Case Studies

| Study | Bacterial Strain | MIC (µg/mL) | Biofilm Reduction |

|---|---|---|---|

| 1 | MRSA | 0.031 | Significant |

| 2 | VRSA | 0.062 | Significant |

| 3 | E. faecalis | 0.125 | Moderate |

Research Findings

- Antibacterial Efficacy : In a comparative study, this compound showed superior activity against resistant strains compared to traditional antibiotics .

- Synergistic Effects : Preliminary data suggest that this compound does not exhibit antagonistic effects when combined with FDA-approved antibiotics, indicating potential for combination therapies .

- Safety Profile : Toxicological assessments are ongoing, but initial findings suggest a favorable safety profile, making it a candidate for further development in clinical settings.

特性

IUPAC Name |

chloro-bis[4-(trifluoromethyl)phenyl]phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8ClF6P/c15-22(11-5-1-9(2-6-11)13(16,17)18)12-7-3-10(4-8-12)14(19,20)21/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBLUOOURLNAOAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(F)(F)F)P(C2=CC=C(C=C2)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8ClF6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10402632 | |

| Record name | BIS(4-TRIFLUOROMETHYLPHENYL)CHLOROPHOSPHINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10402632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13685-24-0 | |

| Record name | BIS(4-TRIFLUOROMETHYLPHENYL)CHLOROPHOSPHINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10402632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。